6,7-Dimethoxy-2-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-Dimethoxy-2-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a trifluoromethyl group attached to an oxadiazole ring, and a tetrahydroisoquinoline core. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 6,7-Dimethoxy-2-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common synthetic route includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core . The trifluoromethyl-oxadiazole moiety can be introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of microwave-assisted synthesis, solvent-free conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
6,7-Dimethoxy-2-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to antibacterial activity . The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
6,7-Dimethoxy-2-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the trifluoromethyl-oxadiazole moiety, resulting in different biological activities and chemical properties.
2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H16F3N3O3 |
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Molecular Weight |
343.30 g/mol |
IUPAC Name |
2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H16F3N3O3/c1-22-11-5-9-3-4-21(7-10(9)6-12(11)23-2)8-13-19-20-14(24-13)15(16,17)18/h5-6H,3-4,7-8H2,1-2H3 |
InChI Key |
MDHPGVWSFUHSRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=NN=C(O3)C(F)(F)F)OC |
Origin of Product |
United States |
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